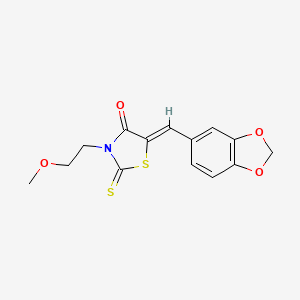![molecular formula C19H21FN2O2 B4734786 1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4734786.png)
1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine
Descripción general
Descripción
1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. FPPP is a potent serotonin and dopamine reuptake inhibitor and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
FPPP has been studied for its potential therapeutic applications in various fields of medicine. It has been found to be a potent antidepressant and anxiolytic agent. FPPP has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia. Additionally, FPPP has been studied for its potential use as a diagnostic tool for certain neurological disorders.
Mecanismo De Acción
FPPP acts as a potent serotonin and dopamine reuptake inhibitor. It blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects
FPPP has been found to modulate various physiological processes, including mood, cognition, and motor function. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and cognitive function. FPPP has also been found to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages for lab experiments. It is a potent and selective serotonin and dopamine reuptake inhibitor, making it a valuable tool for studying the role of these neurotransmitters in various physiological processes. However, FPPP has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when handling FPPP in the lab.
Direcciones Futuras
There are several future directions for research on FPPP. One potential area of research is the development of FPPP analogs with improved pharmacological properties. Another area of research is the investigation of FPPP's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of FPPP and its effects on various physiological processes.
Conclusion
FPPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent serotonin and dopamine reuptake inhibitor and has been studied extensively for its pharmacological properties. FPPP has several advantages for lab experiments but also has limitations in terms of its toxicity and potential side effects. There are several future directions for research on FPPP, including the development of analogs with improved pharmacological properties and investigation of its potential use in the treatment of other neurological disorders.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-15(24-18-9-7-16(20)8-10-18)19(23)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGQLPUYFFGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4734709.png)

![ethyl 3-({[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4734724.png)
![3-allyl-5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734733.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4734736.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4734740.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4734746.png)
![5-{[(2-methylbenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4734752.png)
![3-({4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4734766.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide](/img/structure/B4734779.png)
![methyl 4,5-dimethyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4734783.png)
![2-(1,3-benzodioxol-5-yl)-4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B4734784.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4734804.png)